molecular formula C18H14ClFN2O3S B2463157 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate CAS No. 1396765-45-9

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate

Cat. No.: B2463157
CAS No.: 1396765-45-9
M. Wt: 392.83
InChI Key: YHLYBNSGBLUNJY-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate” is a complex organic molecule. It contains a methoxybenzothiazole moiety, an azetidine ring, and a chlorofluorobenzoate group .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate and its derivatives have been synthesized and evaluated for various pharmacological activities. These compounds have shown potential in anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).

Microwave Assisted Synthesis and Antimicrobial Activity

Using microwave-assisted synthesis, various derivatives of this compound have been prepared. These compounds have demonstrated significant antimicrobial activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006).

Anticancer Potential

Isoxazole derivatives of similar compounds have shown notable anti-cancer activity against various cancer cell lines, particularly effective against the Colo205 cell line. These compounds work by inducing G2/M cell cycle arrest and activating p53, leading to apoptosis in cancer cells (Kumbhare et al., 2014).

Antioxidant Properties

New derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant properties. Some synthesized compounds exhibited potent antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Jaishree et al., 2012).

Insecticidal, Antifungal, and Antibacterial Activities

Compounds synthesized from derivatives of this compound have been tested and found effective as insecticidal, antifungal, and antibacterial agents, showing broad-spectrum activity against various strains of bacteria and fungi (Singh et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific studies or data on this compound .

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. Studies could also investigate its physical and chemical properties, safety profile, and potential applications .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c1-24-14-3-2-4-15-16(14)21-18(26-15)22-8-11(9-22)25-17(23)12-6-5-10(20)7-13(12)19/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLYBNSGBLUNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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